REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[C:5](N)[CH:4]=1)#[N:2].Cl.N([O-])=[O:13].[Na+].C1(C)C=CC=CC=1>O>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[C:5]([OH:13])[CH:4]=1)#[N:2] |f:2.3|
|
Name
|
|
Quantity
|
132 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C=C1)C)N
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
further, the solution was stirred for approximately 20 hours under ref lux
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an aqueous solution obtained
|
Type
|
DISSOLUTION
|
Details
|
by dissolving ice-
|
Type
|
ADDITION
|
Details
|
was dropped over 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
To the reaction liquid
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
ADDITION
|
Details
|
a sodium hydroxide aqueous solution was added to the toluene layer
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The resulted ethyl acetate layer was washed with saturated saline
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91.6 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |